molecular formula C9H8ClNO2S B071662 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile CAS No. 175137-57-2

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Cat. No.: B071662
CAS No.: 175137-57-2
M. Wt: 229.68 g/mol
InChI Key: FEOYOHMXFJDACL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile exerts its effects involves interactions with biological systems through its sulfonyl and chlorobenzyl groups. These groups can participate in various biochemical pathways, potentially targeting enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with biological systems. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOYOHMXFJDACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380921
Record name [(4-Chlorophenyl)methanesulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-57-2
Record name 2-[[(4-Chlorophenyl)methyl]sulfonyl]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Chlorophenyl)methanesulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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